molecular formula C19H29NO5 B13339402 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone CAS No. 87844-84-6

5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone

Cat. No.: B13339402
CAS No.: 87844-84-6
M. Wt: 351.4 g/mol
InChI Key: MRVDGKFQFYHDHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone involves multiple steps. One common method includes the reaction of 4-[[2-(1-Methylethoxy)ethoxy]methyl]phenol with 3-(1-methylethyl)-2-oxazolidinone under specific conditions to form the desired compound . The reaction typically requires a catalyst and is conducted under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to maintain consistency and quality. The final product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone involves its interaction with specific molecular targets. It is known to bind to beta-adrenergic receptors, thereby inhibiting their activity. This leads to a decrease in heart rate and blood pressure, making it useful in the treatment of hypertension and other cardiovascular conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as an impurity reference material sets it apart from other beta-blockers .

Biological Activity

5-[[4-[[2-(1-Methylethoxy)ethoxy]methyl]phenoxy]methyl]-3-(1-methylethyl)-2-oxazolidinone, with the CAS number 87844-84-6, is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article delves into its biological activity, supported by relevant studies and data.

The compound has the following chemical characteristics:

  • Molecular Formula: C19H29NO5
  • Molecular Weight: 351.44 g/mol
  • Structure: The structural formula includes an oxazolidinone ring, which is known for its biological significance .

Anticancer Activity

Recent investigations have focused on the anticancer properties of oxazolidinone derivatives. A study highlighted that certain derivatives exhibited cytostatic activity against various cancer cell lines, including MCF7 (human breast cancer) and MDA231 cells. The compounds were tested using MTT assays and flow cytometry to assess their effects on cell proliferation and apoptosis.

The findings revealed that some derivatives could inhibit cancer cell proliferation significantly while others stimulated growth at lower concentrations. This dual behavior indicates that these compounds may interact with multiple cellular targets, potentially leading to different biological outcomes depending on concentration .

Data Table: Biological Activity Summary

Activity Type Concentration Range Effect Cell Lines Tested
Antibacterial100 nM - 10 µMInhibition of bacterial growthStaphylococcus aureus
AnticancerVaries (100 nM - µM)Cytostatic or proliferative effectsMCF7, MDA231

Case Studies

  • Antibacterial Study : A series of oxazolidinone derivatives were assessed for their antibacterial efficacy against resistant strains. The study found significant inhibition in bacterial growth, suggesting that modifications in the oxazolidinone structure could enhance activity against specific pathogens .
  • Anticancer Research : Another study evaluated the effects of various oxazolidinones on human breast cancer cells. The results indicated that specific derivatives could effectively reduce cell viability and induce apoptosis in cancer cells while stimulating proliferation at lower concentrations .

Properties

CAS No.

87844-84-6

Molecular Formula

C19H29NO5

Molecular Weight

351.4 g/mol

IUPAC Name

3-propan-2-yl-5-[[4-(2-propan-2-yloxyethoxymethyl)phenoxy]methyl]-1,3-oxazolidin-2-one

InChI

InChI=1S/C19H29NO5/c1-14(2)20-11-18(25-19(20)21)13-24-17-7-5-16(6-8-17)12-22-9-10-23-15(3)4/h5-8,14-15,18H,9-13H2,1-4H3

InChI Key

MRVDGKFQFYHDHX-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CC(OC1=O)COC2=CC=C(C=C2)COCCOC(C)C

Origin of Product

United States

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